molecular formula C16H17NO2 B312225 N-(4-methylbenzyl)-2-phenoxyacetamide

N-(4-methylbenzyl)-2-phenoxyacetamide

Cat. No.: B312225
M. Wt: 255.31 g/mol
InChI Key: YTWQDNQWVHHQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylbenzyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 4-methylbenzyl group at the nitrogen atom. Structurally, it consists of a phenoxy group (a benzene ring linked via an oxygen atom) attached to an acetamide core, with the 4-methylbenzyl moiety providing steric bulk and moderate electron-donating effects due to the methyl substituent.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C16H17NO2/c1-13-7-9-14(10-8-13)11-17-16(18)12-19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

YTWQDNQWVHHQHB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The physicochemical and biological properties of N-(4-methylbenzyl)-2-phenoxyacetamide can be contextualized by comparing it to structurally related acetamides. Key differences arise from variations in substituent groups, which influence electronic effects, lipophilicity, and reactivity. Below is a detailed analysis:

Substituent Effects on Electronic and Physical Properties
Compound Name Substituents (R1, R2) Electronic Effects Molecular Weight (g/mol) Key Physical/Chemical Traits Reference
This compound R1 = 4-methylbenzyl, R2 = phenoxy Electron-donating (methyl) ~283.3 (estimated) Moderate lipophilicity
N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide R1 = 4-methoxybenzyl, R2 = benzimidazolyl Electron-donating (methoxy) + electron-withdrawing (CF3) 408.36 High polarity due to CF3 and benzimidazole
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide R1 = o-tolyl, R2 = 4-acetylphenoxy Electron-withdrawing (acetyl) 283.32 Reduced solubility in polar solvents
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide R1 = methylsulfonyl, R2 = 4-Cl-2-NO2-phenyl Strong electron-withdrawing (Cl, NO2) 292.72 High reactivity in nucleophilic substitution

Key Observations :

  • The 4-methylbenzyl group in the target compound enhances lipophilicity compared to polar substituents like methoxy () or sulfonyl (). This may improve membrane permeability in biological systems.

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